molecular formula C15H20ClN5O2 B8810173 Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate

Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate

Cat. No. B8810173
M. Wt: 337.80 g/mol
InChI Key: BNXIZPZXSBYUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910561B2

Procedure details

To a flame dried round bottom flask under N2 was added 4-chloropyrazolo[3,4-d]pyrimidine (J. Am. Chem. Soc. 1956, 78, 784) (1.80 g, 11.65 mmol), t-butyl 4-hydroxy-1-piperidinecarboxylate (2.46 g, 12.23 mol), and PS—PPh3 (9.21 g, 1.77 mmol/g) in anhydrous tetrahydrofuran (200 mL). The mixture was cooled to 0° C. and diethyl azodicarboxylate (DEAD) (2.20 mL, 13.98 mmol) in tetrahydrofuran (20 mL) was added dropwise. The mixture was allowed to warm to room temperature and stirred overnight. The reaction was then filtered and taken up in methylene chloride. The insoluble material was filtered off. The filtrate was concentrated, taken up in methylene chloride, and put in the freezer for 5 hr. The crystals that formed were filtered off and the filtrate was purified by silica gel chromatography (0-2% methanol/methylene chloride) to give pure tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. 1H-NMR (500 MHz, CDCl3) δ 8.76 (s, 1H), 8.16 (s, 1H), 4.92-5.02 (m, 1H), 4.32 (br s, 2H), 2.97 (br s, 2H), 2.20-2.31 (m, 2H), 1.96-2.05 (m, 2H). LRMS m/z (M+H) Calcd: 337.13, found: 338.09.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12.O[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:12]3[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]3)[N:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Name
Quantity
2.46 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
9.21 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried round bottom flask under N2
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WAIT
Type
WAIT
Details
put in the freezer for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The crystals that formed
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by silica gel chromatography (0-2% methanol/methylene chloride)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2CCN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.